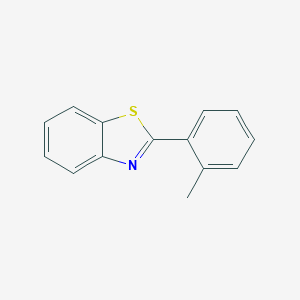

2-(o-Tolyl)benzothiazole

Description

Significance of Benzothiazole (B30560) Scaffolds in Contemporary Chemical Research

Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, are a class of heterocyclic compounds that have garnered substantial attention in modern chemical research. nih.govjchemrev.com Their versatile structure serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. nih.govderpharmachemica.comtandfonline.com These activities include potential applications as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents. nih.govjchemrev.comderpharmachemica.com The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms contribute to their unique chemical properties and their ability to interact with various biological targets. researchgate.net Beyond medicinal applications, benzothiazole derivatives are also investigated for their use in materials science, such as in the development of dyes and fluorescent materials. derpharmachemica.comnih.gov

The broad utility of the benzothiazole core has spurred extensive research into the synthesis of new analogues, with the goal of discovering compounds with enhanced or novel properties. nih.govtandfonline.com The adaptability of the benzothiazole ring system allows for diverse substitutions, leading to a vast chemical space for exploration. jchemrev.com

Overview of 2-Substituted Benzothiazoles and their Research Trajectory

Within the broader family of benzothiazoles, the 2-substituted derivatives are a particularly significant subclass. ijpsr.commdpi.com The C2 position of the benzothiazole ring is a common site for chemical modification, allowing for the introduction of a wide array of functional groups. researchgate.net This has led to the development of a multitude of synthetic methodologies aimed at creating libraries of 2-substituted benzothiazoles for various research applications. mdpi.comresearchgate.netrsc.org

The research trajectory of 2-substituted benzothiazoles has been heavily influenced by their potential pharmacological applications. ijpsr.com A significant body of research focuses on the synthesis and biological evaluation of these compounds, with studies exploring their efficacy as potential therapeutic agents. mdpi.comsemanticscholar.org The structural diversity achievable at the 2-position has enabled scientists to investigate structure-activity relationships, seeking to optimize the biological effects of these molecules. semanticscholar.org Furthermore, the photophysical properties of certain 2-substituted benzothiazoles have led to their investigation in materials science and as fluorescent probes. mdpi.com

Rationale for Focused Investigation of 2-(o-Tolyl)benzothiazole

The specific focus on this compound within the vast landscape of 2-substituted benzothiazoles stems from the unique structural and electronic properties imparted by the o-tolyl group. The presence of a methyl group on the ortho position of the phenyl ring introduces steric hindrance, which can influence the conformation of the molecule and its interactions with biological targets or other molecules. This steric bulk can affect the planarity of the molecule, potentially altering its photophysical properties and biological activity in ways that differ from its unsubstituted or para-substituted counterparts.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into this compound encompasses several key objectives. A primary goal is the development and optimization of synthetic routes to this specific compound, aiming for efficiency, high yields, and environmentally benign methodologies. nih.gov

A significant portion of the research is dedicated to the comprehensive characterization of its chemical and photophysical properties. This includes detailed spectroscopic analysis and the study of its behavior in different chemical environments. Understanding these fundamental properties is crucial for any potential application.

Another major objective is the exploration of its potential applications. In the context of medicinal chemistry, this involves investigating its biological activity against various targets. mdpi.com In materials science, the focus may be on its fluorescent properties and potential use in electronic or optical devices. mdpi.com The overarching aim is to contribute to the fundamental understanding of 2-substituted benzothiazoles and to uncover the unique potential of the o-tolyl derivative.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWVFOHECZHTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166561 | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15903-58-9 | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Studies of 2 O Tolyl Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(o-Tolyl)benzothiazole, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of the proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons of both the benzothiazole (B30560) and the o-tolyl ring systems exhibit distinct chemical shifts, typically observed in the range of δ 7.3–8.2 ppm. The methyl group protons on the o-tolyl substituent are readily identifiable as a singlet at approximately δ 2.51 ppm. rsc.org The protons on the benzothiazole ring and the tolyl ring show complex splitting patterns (multiplets, doublets, and triplets) due to spin-spin coupling with neighboring protons. rsc.orgnih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.34 - 8.15 | Multiplet |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound will display a series of peaks corresponding to the carbons of the benzothiazole and o-tolyl rings. The quaternary carbon of the C=N bond in the thiazole (B1198619) ring is typically found downfield. Aromatic carbons generally resonate in the δ 120–155 ppm region, while the methyl carbon of the tolyl group appears significantly upfield, around δ 21-22 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Benzothiazoles

| Carbon Assignment | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Quaternary C=N Carbon | 165 - 170 |

| Aromatic Carbons | 121 - 154 |

Note: These are typical ranges, and actual values for this compound may vary. Specific assignment requires advanced techniques.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity within the tolyl and benzothiazole ring systems.

HSQC correlates directly attached proton and carbon atoms, allowing for the definitive assignment of carbons that bear a hydrogen.

HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments. researchgate.net

These techniques collectively allow for a complete and confident assignment of the ¹H and ¹³C NMR spectra, confirming the molecular structure of this compound. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. colorado.edu For this compound, MS is essential for confirming its molecular weight and providing clues about its structure through fragmentation patterns. arabjchem.orgnist.gov

The electron ionization (EI) mass spectrum of this compound (C₁₄H₁₁NS) is expected to show a prominent molecular ion peak (M⁺) at an m/z value of 225.3, corresponding to its molecular weight. nist.gov The presence of this peak confirms the elemental composition of the molecule. Further fragmentation of the molecular ion can provide structural information, often involving the cleavage of the bond between the two aromatic rings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. nist.gov

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | ~3063 | Stretching vibration of C-H bonds on the aromatic rings. |

| C=N Stretch | ~1589 | Characteristic stretching of the carbon-nitrogen double bond within the thiazole ring. researchgate.net |

| Aromatic C=C Stretch | 1487 - 1619 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic and conjugated systems like this compound exhibit characteristic absorption bands in the UV-Vis region. The spectrum typically shows strong absorption bands between 300 nm and 460 nm, which are attributed to π → π* electronic transitions within the conjugated benzothiazole system. mdpi.com The exact position of the absorption maximum (λ_max) can be influenced by the solvent used. researchgate.netumaine.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would reveal critical structural parameters.

Bond Lengths and Angles: Precise measurements of all bond distances and angles within the molecule, confirming the geometry of the benzothiazole and tolyl rings.

Conformation: The dihedral angle between the plane of the benzothiazole ring system and the plane of the o-tolyl ring. Steric hindrance from the ortho-methyl group would likely cause a significant twist between these two rings, making the molecule non-planar.

Intermolecular Interactions: The packing of molecules in the crystal lattice, identifying any significant non-covalent interactions such as π-π stacking or C-H···π interactions that stabilize the solid-state structure.

This technique provides an unambiguous confirmation of the molecule's connectivity and its preferred conformation in the solid state. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This process is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, the analysis provides a direct comparison between the theoretically calculated elemental composition based on its molecular formula (C₁₄H₁₁NS) and the values obtained through experimental measurement. A close correlation between the calculated and found values confirms the purity and the correct elemental composition of the synthesized molecule.

The theoretical composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements. The molecular weight of the compound is 225.31 g/mol . Based on this, the expected percentages of each element are calculated.

Below is a comparison of the calculated (theoretical) elemental composition for this compound.

Table 1: Elemental Composition of this compound

| Element | Symbol | Theoretical (%) |

| Carbon | C | 74.63 |

| Hydrogen | H | 4.92 |

| Nitrogen | N | 6.22 |

| Sulfur | S | 14.23 |

This table outlines the calculated theoretical percentages for the elemental composition of this compound based on its molecular formula, C₁₄H₁₁NS.

The congruence between the expected and any future experimentally determined values would serve as a primary validation of the compound's atomic makeup, underpinning the structural characterization derived from other spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 2 O Tolyl Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. scirp.orgproteobiojournal.com By employing functionals like B3LYP, it is possible to accurately model various aspects of a molecule's behavior, from its geometry to its electronic and spectroscopic properties. mdpi.comnih.gov

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. mdpi.com For 2-(o-Tolyl)benzothiazole, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the o-tolyl group and the benzothiazole (B30560) ring system. By systematically varying the dihedral angle between these two rings, a potential energy surface can be generated to identify the most stable conformers. mdpi.comresearchgate.netdergipark.org.tr For similar 2-phenylbenzothiazole (B1203474) derivatives, studies have shown that planar or near-planar conformations are often the most energetically favorable. mdpi.com The presence of the ortho-methyl group in this compound would introduce steric hindrance, likely resulting in a non-planar (twisted) lowest-energy conformation.

Below is an illustrative table of optimized geometrical parameters, typical for benzothiazole derivatives, calculated using DFT methods.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (benzothiazole) | 1.38 - 1.41 |

| C-N | 1.31 - 1.39 |

| C-S | 1.75 - 1.78 |

| C-C-N (angle) | 120 - 125 |

| C-S-C (angle) | 88 - 92 |

Note: The data in this table is representative of benzothiazole derivatives and is intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. mdpi.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. umich.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.comnih.gov For various benzothiazole derivatives, these energy gaps typically fall in the range of 4.46–4.73 eV. mdpi.com The distribution of the HOMO and LUMO across the molecule reveals likely sites for charge transfer. In many 2-aryl benzothiazoles, the HOMO is often localized on the benzothiazole moiety while the LUMO is distributed over the aryl ring, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net

| Parameter | Illustrative Energy Value (eV) |

|---|---|

| EHOMO | -6.10 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.60 |

Note: The energy values are representative examples based on studies of similar benzothiazole derivatives and are for illustrative purposes. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.orglibretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the thiazole (B1198619) ring due to its high electronegativity and lone pair of electrons. The π-electron clouds of the aromatic rings would also exhibit negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms. This analysis helps to identify the most probable sites for intermolecular interactions. scirp.orgmatilda.science

Reactivity Descriptors from Quantum Chemical Calculations

From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors can be calculated to quantify the global and local reactivity of a molecule. scirp.orgderpharmachemica.com

Global reactivity indices provide a general overview of a molecule's reactivity. researchgate.net These parameters are derived from the HOMO and LUMO energy values. mdpi.comijarset.com

Chemical Hardness (η): This is a measure of a molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," meaning it is less reactive and more stable. derpharmachemica.com

Chemical Softness (σ): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. derpharmachemica.comresearchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. scirp.orgscirp.org

These descriptors are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. mdpi.comresearchgate.net

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.30 |

| Chemical Softness (σ) | 1 / η | 0.43 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.80 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.80 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.14 |

Note: The values in this table are calculated from the illustrative HOMO/LUMO energies provided earlier and are representative of benzothiazole derivatives. scirp.orgmdpi.comijarset.com

While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint the reactivity of specific atoms or regions within the molecule. vub.be The most common local descriptors are the Fukui functions. derpharmachemica.comuchile.cl

Fukui Function (f(r)): This function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most electrophilic and nucleophilic sites within the molecule. researchgate.netresearchgate.net

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

f0(r): Predicts the site for a radical attack.

By analyzing the values of the Fukui functions for each atom in this compound, one can determine which atoms are most likely to participate in different types of chemical reactions, providing a more detailed picture of its chemical behavior than global descriptors alone. derpharmachemica.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution and the nature of intramolecular interactions within a molecule. It examines the delocalization of electrons between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a more significant interaction and greater molecular stability.

The most significant intramolecular interactions in the parent benzothiazole molecule, which are expected to be similar in this compound, are detailed in the table below. These interactions, primarily of the π → π* and n → π* type, lead to electron delocalization across the fused ring system, which is crucial for the molecule's stability and reactivity. The presence of the o-tolyl group may introduce additional hyperconjugative interactions, further influencing the electronic landscape.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) S14 | π(C7-N13) | 26.11 | n → π |

| π(C5-C6) | π(C1-C2) | 20.38 | π → π |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It allows for the calculation of properties such as vertical excitation energies, absorption wavelengths (λmax), and oscillator strengths (f), which are crucial for understanding a molecule's response to light and its potential applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes.

For benzothiazole and its derivatives, TD-DFT calculations typically show that the primary electronic transitions are from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These HOMO-LUMO transitions are often responsible for the main absorption bands observed in their UV-Vis spectra. The nature of these transitions is generally characterized as π → π* and n → π*.

Studies on the parent benzothiazole molecule provide insight into the expected excited-state properties of this compound. The calculated absorption spectra reveal the main electronic transitions and their corresponding probabilities. The presence of the o-tolyl group is likely to cause a bathochromic (red) shift in the absorption spectrum due to the extension of the π-conjugated system.

The table below summarizes the key electronic transitions for the parent benzothiazole molecule as calculated by TD-DFT. These values provide a foundational understanding of the electronic behavior of the benzothiazole core upon photoexcitation.

| Excitation Energy (eV) | Wavelength (λ) (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.35 | 285 | 0.12 | HOMO → LUMO |

| 4.88 | 254 | 0.25 | HOMO-1 → LUMO |

Molecular Modeling and Docking Studies to Predict Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. For this compound, docking studies can help identify potential biological targets and elucidate the key interactions that govern its binding.

While specific docking studies for this compound are not extensively reported, research on structurally similar 2-arylbenzothiazole derivatives provides valuable insights into their potential biological activities. These compounds have been docked against a variety of protein targets, including enzymes and receptors implicated in diseases such as cancer, microbial infections, and neurological disorders.

For instance, benzothiazole derivatives have been shown to interact with the active sites of enzymes like E. coli dihydroorotase and GABA-aminotransferase. The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions. The benzothiazole core often engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, while substituents on the phenyl ring can form additional hydrogen bonds or hydrophobic contacts, enhancing binding affinity. In a study targeting GABA-aminotransferase, benzothiazole derivatives exhibited excellent docking scores, suggesting their potential as anticonvulsant agents wjarr.com. Similarly, docking studies against BCL-2 have highlighted the potential for benzothiazole-based molecules as inhibitors of this key anti-apoptotic protein nih.govbue.edu.eg.

The table below presents a summary of docking studies performed on various 2-arylbenzothiazole derivatives against different protein targets, illustrating the range of potential applications and the nature of the predicted interactions.

| Protein Target | PDB ID | Benzothiazole Derivative | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| GABA-aminotransferase | 1OHV | Substituted Benzothiazole | -104.23 to -121.56 (MolDock Score) | N-Glu109, N-Asn110 |

| E. coli dihydroorotase | - | Benzothiazole-naphthalene derivative | -5.02 (Docking Score) | LEU222, ASN44 |

| BCL-2 | - | Benzothiazole-based molecule | - (Comparable to lead) | - |

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound based on the currently accessible information. The following sections of the requested outline could not be substantiated with specific data for this particular compound:

Reactivity and Chemical Transformations of 2 O Tolyl Benzothiazole

Ligand Design and Coordination Chemistry of 2-(o-Tolyl)benzothiazole

Further experimental research focused specifically on this compound is required to elucidate its distinct reactivity and potential for chemical transformations.

Structure Activity Relationship Sar Studies of 2 O Tolyl Benzothiazole Derivatives

Influence of the o-Tolyl Substituent on Biological Efficacy

The substitution on the 2-phenyl ring of the 2-phenylbenzothiazole (B1203474) scaffold plays a pivotal role in defining the molecule's interaction with biological targets. The position of a substituent is often as crucial as its chemical nature. In the case of 2-(o-tolyl)benzothiazole, the methyl group is located at the ortho position of the phenyl ring, which imparts distinct steric and electronic properties compared to its meta and para isomers.

The primary influence of the ortho-methyl group is steric hindrance. This bulkiness can force a rotation around the single bond connecting the phenyl and benzothiazole (B30560) rings, leading to a non-planar conformation. This altered dihedral angle can significantly impact how the molecule fits into a receptor's binding pocket. For instance, in studies on substituted 2-aminothiazoles, a clear trend was observed where the biological activity of bromo-substituted isomers followed the order of para > meta > ortho, suggesting that the steric bulk of the ortho-substituent was detrimental to activity. mdpi.com This principle suggests that the o-tolyl derivative may exhibit lower efficacy compared to the p-tolyl isomer if the target receptor favors a more planar ligand structure.

Conversely, this sterically-enforced conformation may be ideal for binding to specific targets, potentially locking the molecule into a highly active state. Furthermore, the steric hindrance can shield the molecule from metabolic enzymes, potentially increasing its biological half-life.

Electronically, the methyl group is a weak electron-donating group through inductive (+I) and hyperconjugation (+H) effects. This property can influence the electron density of the entire benzothiazole system, which may affect target interaction and reactivity.

| Isomer | Key Property | Potential Impact on Biological Efficacy |

|---|---|---|

| This compound | High Steric Hindrance | - May decrease binding to planar receptor sites.

|

| 2-(m-Tolyl)benzothiazole | Moderate Steric Hindrance | - Intermediate effect on molecular planarity and receptor fit. |

| 2-(p-Tolyl)benzothiazole | Low Steric Hindrance | - Allows for greater planarity, potentially enhancing binding to certain targets. |

Impact of Structural Modifications on Pharmacological Profiles

Building upon the this compound core, further structural modifications can be explored to fine-tune the pharmacological profile. These modifications can be systematically introduced on either the o-tolyl ring or the benzothiazole nucleus to optimize potency, selectivity, and pharmacokinetic properties.

Modifications on the o-Tolyl Ring: Introducing additional substituents to the tolyl ring can modulate the electronic and steric properties of the molecule. For example, adding an electron-withdrawing group like a halogen (e.g., fluorine, chlorine) could alter the molecule's electronic distribution and improve membrane permeability. In a series of 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-phenylacetamides, derivatives with chloro and fluoro substituents on the N-phenyl ring showed significant antiproliferative activity. mdpi.com Adding a second methyl group or a larger alkyl group could further enhance steric effects for specific targets.

| Modification Site | Example Substituent (R) | Potential Effect |

|---|---|---|

| o-Tolyl Ring | -F, -Cl (Halogens) | Increases lipophilicity, alters electronic properties. |

| -OCH₃ (Methoxy) | Increases electron-donating character, potential for H-bonding. | |

| Benzothiazole Ring (R') | -Cl (Chloro at C6) | Enhances anticancer activity by modifying electronics and lipophilicity. nih.gov |

| -NO₂ (Nitro at C6) | Strong electron-withdrawing effect, often improves potency. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of this compound derivatives, a QSAR model could be developed to predict the activity of novel analogues and guide the design of more potent compounds.

A typical 2D-QSAR model for benzothiazole derivatives takes the form of a linear equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

The model correlates the biological activity (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) with various physicochemical descriptors. researchgate.net The selection of descriptors is crucial for building a predictive model. For 2-arylbenzothiazole derivatives, these descriptors often fall into three main categories: electronic, steric, and hydrophobic.

Electronic Descriptors: These quantify the electronic aspects of the molecule. The Hammett constant (σ), for example, describes the electron-withdrawing or -donating ability of a substituent on the aryl ring.

Steric Descriptors: These describe the size and shape of the molecule or its substituents. Molar refractivity (MR) is a common descriptor that accounts for the volume and polarizability of a group.

Hydrophobic Descriptors: The partition coefficient (log P) is the primary descriptor for hydrophobicity, which influences how a compound is absorbed, distributed, and transported to its target site.

A statistically significant QSAR model can reveal which properties are most important for bioactivity. For instance, a model with a negative coefficient for a steric descriptor would imply that bulkier substituents are detrimental to activity, a finding that would be highly relevant for ortho-substituted compounds like this compound. researchgate.net

| Descriptor Type | Example | Significance in Drug Design |

|---|---|---|

| Electronic | Hammett constant (σ) | Quantifies electron-donating/withdrawing effects, influencing target interactions. |

| Steric | Molar Refractivity (MR) | Measures the size and bulk of substituents, affecting receptor fit. |

| Hydrophobic | Log P | Indicates lipid/water solubility, crucial for membrane transport and ADME properties. |

| Topological | Wiener Index | Describes molecular branching and connectivity. |

Correlation of Electronic and Steric Effects with Bioactivity

The biological activity of this compound derivatives is ultimately governed by a complex interplay of electronic and steric factors, which dictates the molecule's ability to effectively bind to its biological target.

Electronic Effects: The ortho-methyl group is weakly electron-donating, which slightly increases the electron density on the phenyl ring and, by extension, the benzothiazole system. This contrasts with derivatives bearing strong electron-withdrawing groups (like -NO₂) or strong electron-donating groups (like -OCH₃), which cause more dramatic shifts in electron distribution. mdpi.com The precise electronic requirement for activity is target-dependent; some receptors may require an electron-rich aromatic system for π-π stacking interactions, while others may favor an electron-poor system for different types of interactions.

Steric Effects: For this compound, steric effects are arguably more dominant than electronic effects. The ortho position of the methyl group creates significant steric hindrance, which can be a critical factor in determining bioactivity. researchgate.net This steric clash can:

Restrict Conformational Freedom: The molecule may be locked into a specific rotational conformation. If this conformation matches the binding site's requirements, activity may be enhanced. If not, activity will be diminished.

Inhibit Optimal Binding: If the target's binding site is a relatively flat cleft, the non-planar structure induced by the ortho-substituent may prevent the molecule from binding effectively, leading to a loss of potency compared to its para-isomer.

Influence Metabolism: The steric bulk can block access by metabolic enzymes like cytochrome P450s, potentially reducing the rate of metabolic deactivation and increasing the compound's duration of action.

Biological Activity and Medicinal Chemistry Applications

Anticancer and Antitumor Research

The 2-arylbenzothiazole core is a foundational structure for a novel class of potent antitumor agents. researchgate.net Research has demonstrated that derivatives of this scaffold exhibit significant antiproliferative and cytotoxic effects across a range of human cancer cell lines, including breast, colon, lung, and ovarian tumors. researchgate.netnih.gov

The anticancer effect of 2-arylbenzothiazole derivatives is primarily driven by their ability to induce cell death and inhibit proliferation in cancer cells. The mechanism of action often involves the induction of apoptosis, or programmed cell death. For instance, studies on certain substituted pyridine-based benzothiazole (B30560) derivatives have shown that apoptosis was the concentration-dependent mechanism of cell death in HepG2 (liver carcinoma) cells. nih.gov Similarly, other derivatives have been found to promote apoptosis by disrupting the mitochondrial membrane potential and causing cell cycle arrest, typically in the sub-G1 phase, which is indicative of apoptotic cell death. nih.gov

The cytotoxic potency of these compounds is highly dependent on the nature and position of substituents on the 2-aryl ring. Fluorinated 2-arylbenzothiazoles, for example, have demonstrated potent antitumor activity against breast cancer cell lines like MCF-7 and MDA-MB-468. tandfonline.com Derivatives featuring a hydroxyl group on the phenyl ring have shown particularly high activity. tandfonline.comnih.gov The antiproliferative activity of various 2-arylbenzothiazole derivatives has been quantified using the IC50 (half-maximal inhibitory concentration) value, which measures the concentration of a compound required to inhibit a biological process by 50%.

Table 1: In Vitro Cytotoxicity of Selected 2-Arylbenzothiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 / GI50 Value (µM) | Source(s) |

|---|---|---|---|

| 4-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.4 | tandfonline.comnih.gov |

| 3-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.57 | tandfonline.comnih.gov |

| Substituted 2-hydroxybenzylidene semicarbazide (B1199961) derivative | MDA-MB-231 | 0.24 - 0.92 | tandfonline.comnih.gov |

| Substituted 2-hydroxybenzylidene semicarbazide derivative | HT-29 | 0.24 - 0.92 | tandfonline.comnih.gov |

| Chlorobenzyl indole (B1671886) semicarbazide benzothiazole derivative | HT-29 | 0.024 | tandfonline.com |

| Naphthalimide derivative 67 | MCF-7 | 5.08 ± 0.3 | tandfonline.comnih.gov |

| Naphthalimide derivative 67 | HT-29 | 3.47 ± 0.2 | tandfonline.comnih.gov |

A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for tumor growth and survival. Derivatives of 2-substituted benzothiazoles have been identified as inhibitors of several such cancer-related enzymes.

Human Glutathione S-Transferase P1-1 (hGSTP1-1): The enzyme hGSTP1-1 is overexpressed in many human tumors and contributes to the development of resistance to various anticancer drugs. esisresearch.orgnih.govresearchgate.net Consequently, it has become an important target for cancer treatment. nih.gov Studies have identified 2-substituted benzothiazole derivatives that act as inhibitors of hGSTP1-1. esisresearch.orgnih.gov Molecular docking studies suggest that these compounds bind to the substrate-binding site (H-site) of the enzyme. The inhibitory activity is influenced by substituents on the phenyl ring of the benzamide (B126) moiety, with hydrophobic groups that reduce electron density being important for the interaction. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a protein kinase receptor that plays a critical role in angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a validated strategy for cancer treatment. nih.gov A number of new benzothiazole hybrids, particularly those derived from 2-aminobenzothiazole (B30445), have been synthesized and evaluated as potential VEGFR-2 inhibitors. nih.govresearchgate.netnih.gov One of the most potent compounds identified in a study, a 2-aminobenzothiazole hybrid linked to thiazolidine-2,4-dione, exhibited a VEGFR-2 inhibitory IC50 of 91 nM. researchgate.netnih.gov

The evaluation of potential anticancer agents involves a combination of in vitro (cell-based) and in vivo (animal model) studies.

In Vitro Assessments: The majority of research on 2-arylbenzothiazole derivatives involves in vitro screening against panels of human cancer cell lines. nih.gov Standard methods include the MTT assay to measure cell viability and cytotoxicity, flow cytometry to analyze the cell cycle and apoptosis, and wound healing assays to assess cell motility. nih.govnih.gov These studies consistently show that various derivatives can effectively inhibit cancer cell proliferation at micromolar concentrations. tandfonline.comnih.govnih.gov

In Vivo Assessments: While less common, some benzothiazole derivatives have been evaluated in animal models. For example, a novel benzothiazole-2-thiol derivative was studied for its antitumor and antimetastatic activities in a murine model of breast cancer. researchgate.net The compound was found to suppress both primary tumor growth and the formation of pulmonary metastases, demonstrating the potential for in vivo efficacy. researchgate.net Another study on 2-(4-aminophenyl)benzothiazoles also included evaluation of their activity in vivo. semanticscholar.org

Antimicrobial and Anti-infective Research

The benzothiazole scaffold is considered a privileged structure not only in anticancer research but also for its broad-spectrum antimicrobial properties. nih.govpharmacyjournal.in Derivatives have been reported to be active against a variety of pathogenic bacteria, fungi, viruses, and parasites. tandfonline.commdpi.com

Numerous studies have confirmed the antibacterial and antifungal potential of 2-arylbenzothiazole derivatives. jetir.org They have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Micrococcus luteus) and Gram-negative bacteria (e.g., Klebsiella sp., Salmonella sp., Escherichia coli). nih.govjetir.orgresearchgate.net The antifungal activity has been evaluated against opportunistic yeasts such as Candida albicans. nih.govresearchgate.net

The efficacy, measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific derivative and the microbial strain. nih.gov For example, one study found that among four 2-arylbenzothiazoles, 2-(4-Chlorophenyl)-1,3-benzothiazole showed distinctive inhibitory properties against Klebsiella sp., while 2-(4-Bromophenyl)-1,3-benzothiazole was active against Salmonella sp. only at higher concentrations. jetir.org Another comprehensive study reported MIC values ranging from 3.13 to 50 µg/mL against various bacterial pathogens. nih.gov Furthermore, these compounds have demonstrated promising activity against biofilms, which are structured communities of bacteria that are notoriously difficult to treat. nih.gov

Table 2: Antimicrobial Activity of Selected 2-Arylbenzothiazole Derivatives

| Compound Class/Name | Microorganism | Activity (MIC in µg/mL) | Source(s) |

|---|---|---|---|

| Functionalized 2-arylbenzothiazoles | S. aureus | 3.13 - 50 | nih.gov |

| Functionalized 2-arylbenzothiazoles | M. luteus | 3.13 - 50 | nih.gov |

| Functionalized 2-arylbenzothiazoles | P. aeruginosa | 3.13 - 50 | nih.gov |

| Functionalized 2-arylbenzothiazoles | S. enterica | 3.13 - 50 | nih.gov |

| Functionalized 2-arylbenzothiazoles | C. albicans | 12.5 - 100 | nih.gov |

| 2-(4-Chlorophenyl)-1,3-benzothiazole | Klebsiella sp. | Active | jetir.org |

The anti-infective research on benzothiazoles extends to their activity against viruses and parasites.

Antiviral Properties: The benzothiazole nucleus plays a pivotal role in the design of antiviral drugs. nih.gov Various derivatives have been synthesized and tested against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). nih.govmdpi.com For instance, certain pyrimido[2,1-b]benzothiazole derivatives showed potential antiviral effects against HSV-1, causing a 50–61% reduction in viral plaques. nih.gov Other studies have identified benzothiazole derivatives that inhibit HCV RNA replication in a dose-dependent manner. nih.gov A broad screening of 58 different benzothiazole and related derivatives found five compounds with medium activity against the vaccinia virus. semanticscholar.org

Antiparasitic Properties: Several benzothiazole derivatives have been synthesized and screened for their antiparasitic activity. nih.gov Research has shown that some of these compounds exhibit reasonable antinematodal (against nematodes) and schistosomicidal (against Schistosoma) activity. nih.gov Other studies have reported the activity of 2-tert-butyl-benzothiazole derivatives against the microfilariae of various parasitic worms, including Litomosoides carinii and Brugia malayi. nih.gov

Anti-tubercular Activity and Target Identification (e.g., DprE1)

Derivatives of the benzothiazole scaffold have emerged as a promising class of anti-tubercular agents, with a key molecular target identified as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov This enzyme is a critical component of the mycobacterial cell wall synthesis pathway, specifically in the formation of arabinogalactan, making it an attractive target for drug development against Mycobacterium tuberculosis. researchgate.netplos.org

Research has led to the development of various benzothiazole-containing compounds with significant activity against the H37Rv strain of M. tuberculosis. For instance, a series of benzothiazolylpyrimidine-5-carboxamides were synthesized and evaluated, with several derivatives showing potent anti-tubercular effects. nih.gov Similarly, bis-benzothiazole amides have been identified as potent noncovalent DprE1 inhibitors. nih.gov One of the most active compounds, 6a, demonstrated remarkable activity with a Minimum Inhibitory Concentration (MIC) value of 1.0 µg/mL against the H37Rv strain and also showed efficacy against four drug-resistant tuberculosis strains. nih.gov Time-kill kinetic studies confirmed the dose- and time-dependent bactericidal nature of this compound. nih.gov

The mechanism of action often involves the inhibition of DprE1, which blocks the biosynthesis of the cell wall. plos.org Molecular docking and in-silico studies have been instrumental in understanding the binding interactions, suggesting that strong noncovalent interactions contribute to the development of potent DprE1 inhibitors. nih.gov

| Compound | Target | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |

|---|---|---|---|

| Compound 6a (bis-benzothiazole) | DprE1 | 1.0 | nih.gov |

| Compound 6c (bis-benzothiazole) | DprE1 | 2.0 | nih.gov |

| Compound 6d (bis-benzothiazole) | DprE1 | 8.0 | nih.gov |

| Compound 3n (bis-benzothiazole amide) | DprE1 | 8.0 | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The 2-(o-Tolyl)benzothiazole scaffold and its analogs have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. These compounds can modulate various components of the immune system, including T-cell proliferation and cytokine production. researchgate.net

Studies on a series of benzothiazole analogs revealed their ability to inhibit phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs). researchgate.net Several compounds showed potent inhibitory activity, with IC50 values ranging from 3.7 to 11.9 µM. researchgate.net Furthermore, these derivatives were found to suppress the production of key cytokines. For example, certain compounds potently inhibited the production of Interleukin-2 (IL-2) in stimulated PBMCs. researchgate.net Some derivatives also exhibited significant suppressive activity on the Th-2 cytokine, Interleukin-4 (IL-4). researchgate.netresearchgate.net

The anti-inflammatory effects also extend to inhibiting mediators in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and modulating the nuclear factor kappa B (NF-κB) pathway. nih.gov Additionally, some benzothiazole derivatives have been shown to significantly suppress oxidative burst reactive oxygen species (ROS) production in phagocytes and inhibit lipopolysaccharide (LPS)-induced nitrites in murine macrophages. researchgate.net This multi-faceted activity highlights the potential of the benzothiazole scaffold in developing treatments for immune system disorders and inflammatory diseases. researchgate.net

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2 | Inhibition of PHA-activated PBMCs | <4.0 - 12.8 | researchgate.net |

| Compound 4 | Inhibition of PHA-activated PBMCs | 3.7 - 11.9 | researchgate.net |

| Compound 8 | Inhibition of PHA-activated PBMCs | 3.7 - 11.9 | researchgate.net |

| Compound 18 | Inhibition of PHA-activated PBMCs | 3.7 - 11.9 | researchgate.net |

| Compound 8 | Suppression of IL-4 | <4.0 - 40.3 | researchgate.net |

| Compound 12 | Suppression of IL-4 | <4.0 - 40.3 | researchgate.net |

Enzyme Inhibition Studies (General)

A novel therapeutic strategy for managing chronic and inflammatory pain involves the simultaneous inhibition of two key enzymes: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.govuni.lu FAAH metabolizes the endocannabinoid anandamide, which has analgesic and anti-inflammatory properties, while sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov Concurrent inhibition of both enzymes can produce a synergistic analgesic effect. nih.govresearchgate.net

The benzothiazole scaffold has been successfully utilized to develop potent dual sEH/FAAH inhibitors. uni.lu Structure-activity relationship (SAR) studies have explored various substitutions on the benzothiazole-phenyl core to optimize potency for both enzymes. uni.lu For example, starting from a FAAH inhibitor that weakly inhibited sEH, medicinal chemists optimized the structure to yield inhibitors with high potency against both targets. researchgate.net One such optimized inhibitor demonstrated IC50 values of 5 nM for sEH and 8 nM for FAAH. researchgate.net These dual inhibitors represent a promising polypharmacological approach to treating pain with potentially fewer side effects than co-administering two separate drugs. nih.govuni.lu

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Optimized Dual Inhibitor (Compound 11) | sEH | 5 | researchgate.net |

| FAAH | 8 | researchgate.net | |

| SW-17 | human sEH | 2.5 | nih.gov |

| human FAAH | 9.8 | nih.gov |

Beyond sEH and FAAH, benzothiazole derivatives have been investigated as inhibitors of other crucial enzymes, notably acetylcholinesterase (AChE). AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov

Several studies have reported the synthesis and evaluation of benzothiazole-containing compounds as AChE inhibitors. Hybrid molecules combining the benzothiazine and thiadiazole scaffolds, for instance, have yielded compounds with significant inhibitory activity against AChE. nih.gov Two compounds from this series, 3i and 3j, displayed potent inhibition with IC50 values of 0.027 µM and 0.025 µM, respectively, which are comparable to the standard drug donepezil (B133215) (IC50 = 0.021 µM). nih.gov Molecular modeling studies suggest these inhibitors bind within the aromatic gorge of the AChE active site, interacting with key amino acid residues. nih.govresearchgate.net

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3i | AChE | 0.027 | nih.gov |

| Compound 3j | AChE | 0.025 | nih.gov |

| Donepezil (Reference) | AChE | 0.021 | nih.gov |

| Compound 40 | AChE | 0.8023 | nih.gov |

| Compound 61 | AChE | 0.9193 | nih.gov |

Interaction with Biological Macromolecules (e.g., DNA Binding and Intercalation Mechanisms)

DNA is a primary molecular target for many anticancer agents. The benzothiazole scaffold has been incorporated into molecules designed to interact with DNA through various non-covalent modes, including intercalation, groove binding, and external electrostatic binding. researchgate.net

One common mechanism is intercalation, where the planar aromatic system of the benzothiazole derivative inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction can be studied using techniques like UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements. nih.gov For example, a series of naphthalimide-benzothiazole derivatives were shown to significantly intercalate between the strands of calf thymus DNA (CT-DNA). nih.gov This intercalation can interfere with DNA processes and inhibit enzymes like topoisomerase II, which is crucial for DNA replication and transcription, thereby leading to cytotoxic effects against cancer cells. nih.gov

Alternatively, some benzothiazole derivatives act as DNA minor groove-binding agents. esisresearch.orgresearchgate.net Unlike intercalators, these molecules fit into the minor groove of the DNA helix. Mechanistic studies on a potent benzothiazole-based topoisomerase IIα inhibitor, compound BM3, revealed that it was not a DNA intercalator but rather a DNA minor groove-binding agent. esisresearch.orgresearchgate.net This binding can protect DNA from enzymatic digestion and interfere with the DNA-enzyme complex, contributing to its anticancer activity. esisresearch.orgresearchgate.net

Design Principles for Novel Therapeutic Agents Based on the this compound Scaffold

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. mdpi.comnih.gov Several key design principles have emerged from extensive research on its derivatives.

Structural Versatility and Tunability : The benzothiazole core is synthetically accessible, allowing for systematic modifications at various positions. mdpi.com This enables medicinal chemists to create large libraries of analogs to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profiles. nih.gov

Key Molecular Interactions : The presence of sulfur and nitrogen heteroatoms in the benzothiazole ring system enhances its ability to form diverse non-covalent interactions, such as hydrogen bonds, with amino acid residues in protein binding sites. mdpi.com This contributes to high binding affinity and target specificity.

Modulation of Physicochemical Properties : Substituents on both the benzothiazole ring and the 2-aryl group can be varied to modulate lipophilicity (Log P), which is crucial for properties like oral bioavailability. For anti-tubercular DprE1 inhibitors, Log P values between 2.0 and 3.0 were found to be suitable for oral dosing. nih.gov

Target-Specific Design : For kinase inhibition in cancer therapy, the benzothiazole scaffold has been successfully used to design potent inhibitors of EGFR, VEGFR, and PI3K. nih.gov For dual-target inhibitors like those for sEH/FAAH, the design focuses on creating a single molecule that fits into the active sites of both enzymes, often requiring a specific linker and orientation of pharmacophoric groups. researchgate.net

Bioisosteric Replacement : The principles of bioisosteric replacement are often applied, where parts of a known active molecule are replaced with other groups to improve properties without losing the desired biological activity. This has been a key strategy in optimizing benzothiazole-based inhibitors.

The ongoing exploration of the benzothiazole scaffold's chemical space continues to yield novel therapeutic candidates, underscoring its importance in modern drug discovery. mdpi.com

Applications in Materials Science and Other Scientific Fields

Photophysical Properties and Optoelectronic Applications

The photophysical behavior of 2-(o-Tolyl)benzothiazole and related compounds is a subject of significant research interest. This is largely due to phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), which give rise to their unique luminescent and optical characteristics.

Derivatives of this compound, particularly those with a hydroxyl or amino group in the ortho position of the phenyl ring, are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.govacs.org This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer with a distinct electronic structure. This tautomer then relaxes to the ground state, often with the emission of light at a significantly longer wavelength than the initial absorption, resulting in a large Stokes shift. researchgate.net

For instance, in 2-(2'-hydroxyphenyl)benzothiazole (HBT), a compound structurally related to this compound, the ESIPT process is ultrafast, occurring on the femtosecond timescale. nih.gov This rapid proton transfer leads to dual fluorescence in some polar solvents, with a blue-violet emission from the original enol form and a green-yellow emission from the proton-transferred keto form. acs.org The efficiency and characteristics of the ESIPT process can be tuned by modifying the chemical structure and the surrounding environment, such as solvent polarity. acs.org While this compound itself does not possess the necessary proton-donating group for ESIPT, its derivatives are a key platform for studying and harnessing this phenomenon. nih.govfrontiersin.org

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. nih.govrsc.org This is often attributed to the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. nih.gov

Benzothiazole (B30560) derivatives have been shown to exhibit AIE. nih.govrsc.orgnih.gov For example, a benzothiazole-based probe in a mixed solvent system of tetrahydrofuran (B95107) (THF) and water showed enhanced emission in the blue region as the water fraction, and thus aggregation, increased. nih.govrsc.org In the solid, aggregated state, a green emission was observed, attributed to a combination of ESIPT and AIE effects. nih.govrsc.org The formation of aggregates and their morphology can be confirmed by techniques such as dynamic light scattering (DLS) and scanning electron microscopy (SEM). nih.govrsc.org This AIE characteristic is highly valuable for applications in solid-state lighting and bioimaging, where high emission efficiency in the aggregated state is desirable.

The unique photophysical properties of benzothiazole derivatives, including those of this compound, make them excellent building blocks for a variety of luminescent and optically active materials. rsc.orgnih.govresearchgate.net These materials find applications in organic light-emitting diodes (OLEDs), fluorescent probes, and security inks.

Researchers have synthesized various benzothiazole derivatives that exhibit emission across the visible spectrum, from blue to red. nih.govresearchgate.net By modifying the molecular structure, for example, by introducing different functional groups, the emission color and quantum yield can be finely tuned. rsc.org For instance, Ir(III) complexes containing benzothiazole-based ligands have been developed that show high quantum yields and have been successfully used as emissive materials in OLEDs. rsc.org Furthermore, by combining different benzothiazole derivatives with varying emission colors, white light-emitting materials have been fabricated. researchgate.net

The development of these materials often involves a deep understanding of the structure-property relationships. For example, the introduction of fluorine atoms into the benzothiazole structure has been shown to lower the HOMO and LUMO energy levels, influencing the photoluminescent properties. nih.gov

| Compound/Material | Key Feature | Potential Application |

| Benzothiazole-based probe in THF/water | Aggregation-Induced Emission (AIE) | Bioimaging, OLEDs |

| Ir(III) complexes with benzothiazole ligands | High quantum yield | Organic Light-Emitting Diodes (OLEDs) |

| Fluorinated Zn(II) benzothiazole complexes | Lowered HOMO/LUMO levels, visible photoluminescence | Electroluminescent materials |

| Mixture of benzothiazole derivatives | White light emission | White Organic Light-Emitting Diodes (WOLEDs) |

Benzothiazole derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). acs.orgresearchgate.netrsc.org In a DSSC, a dye molecule absorbs sunlight and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2), thereby generating an electric current. The efficiency of a DSSC is highly dependent on the properties of the sensitizer (B1316253), including its light-harvesting ability, energy levels, and stability.

Benzothiadiazole-based organic dyes, which share a similar heterocyclic core with benzothiazole, have shown promising results as sensitizers in DSSCs. acs.orgrsc.org These dyes can be designed to have broad absorption spectra and appropriate energy levels for efficient electron injection and dye regeneration. By molecularly engineering the donor, π-spacer, and acceptor units of the dye, the photovoltaic performance can be optimized. rsc.org For instance, the use of different heteroaromatic units as π-spacers can influence the photophysical and electrochemical properties of the sensitizers, leading to variations in the power conversion efficiency of the solar cells. rsc.org While specific studies on this compound as a sensitizer are not widely reported, the broader class of benzothiazole and benzothiadiazole derivatives continues to be an active area of research in the field of solar energy conversion. acs.orgrsc.org

Sensor Development for Chemical and Biological Analytes

The benzothiazole scaffold is a versatile platform for the design of fluorescent chemosensors for the detection of a wide range of chemical and biological analytes. nih.govresearchgate.netmdpi.com These sensors often operate based on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and ESIPT, which are modulated by the interaction of the sensor with the target analyte.

Benzothiazole-based sensors have been developed for the detection of metal ions, anions, and neutral molecules. For example, a novel benzothiazole-based chemosensor exhibited a selective ratiometric and colorimetric response to biologically important metal ions such as Zn2+, Cu2+, and Ni2+. nih.gov Another benzothiazole-based probe was designed to distinguish between Hg2+ and Cu2+ through different fluorescent responses. nih.gov

In addition to metal ions, these sensors can detect anions like pyrophosphate and reactive oxygen and nitrogen species such as peroxynitrite. nih.govnih.govfao.org The high sensitivity and selectivity of these sensors make them valuable tools for environmental monitoring and biological research. For instance, benzothiazole-based fluorescent probes have been developed for the ratiometric detection of amine vapors and ammonia, which are important in industrial safety and food quality control. researchgate.net

| Sensor Type | Target Analyte | Detection Principle |

| Benzothiazole-based chemosensor | Zn2+, Cu2+, Ni2+ | Ratiometric and colorimetric response |

| Benzothiazole-based fluorescent probe | Hg2+, Cu2+ | Ratiometric fluorescence and fluorescence quenching |

| Benzothiazole-based fluorescent chemosensors | Peroxynitrite (ONOO−) | "Turn-on" fluorescence signal |

| Benzothiazole-based fluorescent probes | Amine vapors and ammonia | Ratiometric detection |

Bioimaging Applications

The favorable photophysical properties of benzothiazole derivatives, such as high quantum yields, large Stokes shifts, and AIE characteristics, make them excellent candidates for bioimaging applications. nih.govrsc.orgnih.gov Fluorescent probes based on the benzothiazole core have been successfully used for imaging in living cells and tissues. nih.govnih.gov

For instance, a benzothiazole-based probe exhibiting AIE was used for the fluorescence imaging of live cancer cells and plant roots. nih.govrsc.org The aggregation of the probe in specific cellular compartments or in the presence of certain biomolecules can lead to a "turn-on" fluorescence signal, allowing for the visualization of these targets.

Benzothiazole-based probes have also been developed for imaging specific metal ions within cells. A novel sensor was used for the fluorescence cellular imaging of Zn2+ ions in live cells, showing a color change from red to green fluorescence upon binding. nih.gov Similarly, a probe was successfully used for the fluorescent imaging of Hg2+ and Cu2+ in living cells. nih.gov Furthermore, benzothiazole derivatives have been investigated for the imaging of β-amyloid plaques, which are associated with Alzheimer's disease. researchgate.net These applications highlight the potential of this compound derivatives as powerful tools in biomedical research and diagnostics.

Catalysis and Ligand Design in Transition Metal Chemistry

While specific catalytic applications focusing exclusively on this compound are not extensively detailed in dedicated research, the broader class of 2-aryl and 2-heteroarylbenzothiazoles serves as a crucial scaffold in ligand design for transition metal catalysis. The inherent electronic properties and coordination capabilities of the benzothiazole moiety make it an attractive component for developing robust and efficient catalysts. Researchers have successfully incorporated structurally similar benzothiazole derivatives into ligands for various transition metals, leading to active catalysts for important organic transformations. The principles of ligand design and the resulting catalytic activity observed for these related compounds provide a strong framework for understanding the potential role of this compound in this field.

The benzothiazole unit can be part of a bidentate or polydentate ligand system, where it coordinates to a metal center, typically through its nitrogen atom. This coordination influences the electronic and steric environment of the metal, which in turn dictates the activity and selectivity of the resulting catalyst. Studies on related compounds have demonstrated the versatility of the benzothiazole core in complexes with metals such as ruthenium, palladium, and copper.

Detailed Research Findings

Research into ligands that are structurally analogous to this compound, such as 2-(2-pyridyl)benzothiazole, has yielded significant insights into their catalytic applications. These ligands act as bidentate N,N-donors, forming stable complexes with transition metals that are active in various catalytic cycles.

Ruthenium Complexes in Transfer Hydrogenation:

Ruthenium complexes featuring 2-(2-pyridyl)benzothiazole ligands have been synthesized and proven effective as catalysts for the transfer hydrogenation of ketones. rsc.orgbohrium.com In these systems, the benzothiazole derivative is a key component of the ligand that stabilizes the ruthenium center. Both Ruthenium(II) and Ruthenium(III) complexes have been shown to be active, with the Ru(II) species generally exhibiting higher catalytic activity. rsc.orgbohrium.com The transfer hydrogenation reaction, which uses a simple alcohol like 2-propanol as the hydrogen source, is a crucial process in organic synthesis for the reduction of carbonyl compounds.

The performance of these ruthenium catalysts is influenced by the other ligands present in the metal's coordination sphere. For example, Ru(II) complexes containing triphenylphosphine (B44618) (PPh₃) ligands alongside the pyridyl-benzothiazole ligand demonstrated superior activity compared to their Ru(III) counterparts that lacked the phosphine (B1218219) ligand. rsc.orgbohrium.com This highlights a common strategy in ligand design, where ancillary ligands are used to fine-tune the electronic and steric properties of the catalyst.

| Catalyst Precursor | Ligand | Conversion (%) after 1h | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| [RuCl₃(L2)] | 2-(2-pyridyl)benzothiazole (L2) | 25 | 25 |

| [RuCl₂(PPh₃)₂(L2)] | 2-(2-pyridyl)benzothiazole (L2) | 75 | 75 |

Palladium Complexes in Heck Coupling Reactions:

Similarly, palladium complexes incorporating substituted (pyridinyl)benzoazole ligands have been developed as efficient catalysts for Heck coupling reactions. chalmers.se This carbon-carbon bond-forming reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The studies revealed that palladium complexes with benzothiazole-containing ligands effectively catalyze the reaction between iodobenzene (B50100) and butyl acrylate (B77674) under mild conditions. A notable finding was that the benzothiazole-based complexes exhibited faster induction periods compared to analogous complexes with benzoimidazole ligands, suggesting a beneficial electronic influence of the sulfur atom in the benzothiazole ring on the catalytic cycle. chalmers.se

Copper Complexes in Click Chemistry:

The utility of the benzothiazole scaffold extends to copper-catalyzed reactions. A copper(II) complex featuring the closely related 2-aminobenzothiazole (B30445) ligand has been successfully employed as a precatalyst for azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles in water at room temperature, highlighting the potential for developing environmentally benign catalytic systems. researchgate.net The strong σ-donating ability of the ligand is considered a key factor in the effectiveness of the copper catalyst. researchgate.net

These examples collectively demonstrate that the benzothiazole core, as present in this compound, is a highly valuable component in the design of ligands for transition metal catalysis. By modifying the substituents on the benzothiazole and the ancillary ligands around the metal center, it is possible to develop catalysts for a range of important chemical transformations.

Future Research Directions and Emerging Challenges

The benzothiazole (B30560) scaffold, particularly 2-aryl substituted derivatives like 2-(o-Tolyl)benzothiazole, continues to be a fertile ground for scientific exploration. Future research is poised to delve deeper into its synthetic methodologies, biological mechanisms, and applications, while also addressing inherent challenges in therapeutic development.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-(o-Tolyl)benzothiazole in laboratory settings?

- Methodological Answer :

- Avoid contact with strong oxidizing agents and use local exhaust ventilation during handling .

- Wear personal protective equipment (PPE) such as gloves, lab coats, and safety goggles to prevent skin/eye exposure .

- Store in sealed containers away from heat and incompatible substances. Ensure proper labeling and restrict access to trained personnel .

- In case of accidental exposure, follow first-aid measures: rinse skin/eyes with water, remove contaminated clothing, and seek medical attention for persistent symptoms .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer :

- Cyclocondensation : React o-tolylamine with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) under reflux conditions to form the benzothiazole core .

- Cross-Coupling : Utilize Suzuki-Miyaura coupling between 2-bromobenzothiazole and o-tolylboronic acid using Pd(PPh₃)₄ as a catalyst in a solvent system like DME/H₂O at 80–100°C .

- Optimization : Monitor reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane) and purify via column chromatography .

Q. How can spectroscopic methods confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) from the o-tolyl substituent. Compare coupling patterns to reference spectra .

- IR Spectroscopy : Detect characteristic C=N (∼1600 cm⁻¹) and C-S (∼690 cm⁻¹) stretches in the benzothiazole ring .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or EI-MS .

Advanced Research Questions

Q. How can Suzuki cross-coupling reactions be optimized to synthesize this compound derivatives with high yield and purity?

- Methodological Answer :

- Catalyst Selection : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to balance cost and efficiency. Ligands like SPhos enhance coupling with sterically hindered boronic acids .

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF, DME) to minimize side reactions. Additives like K₂CO₃ improve boronic acid activation .

- Data Contradiction Analysis : If yields vary between batches, analyze Pd catalyst loading (0.5–5 mol%), reaction time (12–24 hours), and moisture sensitivity via controlled experiments .

Q. What strategies are used to design this compound-based fluorescent probes for hydrogen peroxide detection?

- Methodological Answer :

- ESIPT Mechanism : Introduce hydroxyl groups (e.g., 2-(2'-hydroxyphenyl) substituents) to enable excited-state intramolecular proton transfer (ESIPT), creating ratiometric fluorescence signals .

- Functionalization : Modify the benzothiazole core with boronate esters that react selectively with H₂O₂, releasing a fluorescent product. Validate specificity against reactive oxygen species (ROS) like NO or O₂⁻ .

- Validation : Use confocal microscopy to test probe performance in cellular models, and compare quantum yields (Φ) before/after H₂O₂ exposure .

Q. How do computational methods aid in analyzing tautomerism in this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate energy differences between tautomers (e.g., keto-enol forms). Compare theoretical IR/NMR spectra with experimental data .

- Solvent Effects : Simulate solvent polarity (e.g., water vs. methanol) using PCM models to predict tautomeric stability. Correlate with fluorescence quenching experiments .

Q. What methodologies assess the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- MIC Assays : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin as a viability indicator .

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 6-position of benzothiazole to enhance membrane penetration. Compare IC₅₀ values across derivatives .

Key Notes

- For analytical reproducibility, include control experiments and statistical validation (e.g., triplicate runs) in methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |